REACTION_CXSMILES
|
[Si]([O:18][CH:19]1[CH2:22][N:21]([C:23]2[O:24][CH:25]=[C:26]([C:28](=[O:30])[NH2:29])[N:27]=2)[CH2:20]1)(C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[C:28]([C:26]1[N:27]=[C:23]([N:21]2[CH2:22][CH:19]([OH:18])[CH2:20]2)[O:24][CH:25]=1)(=[O:30])[NH2:29] |f:1.2|
|
Name
|
3-t-butyldiphenylsilyloxy-1-(4-carbamoyl-1,3-oxazol-2-yl)azetidine
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OC1CN(C1)C=1OC=C(N1)C(N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1N=C(OC1)N1CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |